molecular formula C20H17FN4O3 B10954925 3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10954925
M. Wt: 380.4 g/mol
InChI Key: RSOHTAOERSFUIP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs. Substitution reactions can result in a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C20H17FN4O3/c1-27-15-6-7-17-16(10-15)13(11-23-17)8-9-22-19(26)20-24-18(25-28-20)12-2-4-14(21)5-3-12/h2-7,10-11,23H,8-9H2,1H3,(H,22,26)

InChI Key

RSOHTAOERSFUIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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